molecular formula C22H21ClN2O8 B608961 Meclocycline CAS No. 2013-58-3

Meclocycline

Cat. No.: B608961
CAS No.: 2013-58-3
M. Wt: 476.9 g/mol
InChI Key: RNIADBXQDMCFEN-IWVLMIASSA-N
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Chemical Reactions Analysis

Types of Reactions

Meclocycline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different pharmacological activities .

Scientific Research Applications

Topical Treatment for Acne

Meclocycline sulfosalicylate, a formulation of this compound, has shown promising results in treating acne vulgaris. In a clinical study involving 351 patients, 82% experienced clinical improvement with a regimen that included twice-daily applications . The median reduction in inflammatory lesions was noted to be 57.1% after an 11-week treatment period.

Management of Oral Mucositis

Currently under investigation, this compound is being evaluated for its efficacy in treating oral mucositis—a painful condition often resulting from cancer treatments. A clinical trial (NCT00385515) is assessing the effectiveness of this compound in this context .

Vaginal Microbiome Studies

Research has explored the impact of this compound on the vaginal microbiome. In studies comparing its effects with other antibiotics like kanamycin, this compound demonstrated significant alterations in bacterial populations associated with bacterial vaginosis . This aspect highlights its potential role in restoring microbial balance.

Case Studies and Research Findings

Study Objective Findings
Clinical Study on Acne TreatmentEvaluate efficacy of this compound sulfosalicylate82% improvement; median reduction in lesions: 57.1% after 11 weeks
Oral Mucositis TrialAssess effectiveness of this compoundOngoing investigation; expected to provide insights into treatment efficacy
Vaginal Microbiome ImpactAnalyze effects on bacterial populationsSignificant changes in G. vaginalis levels; potential for restoring healthy microbiota

Biological Activity

Meclocycline, a member of the tetracycline class of antibiotics, is primarily known for its broad-spectrum antimicrobial properties. However, recent research has uncovered diverse biological activities beyond its traditional use as an antibiotic. This article will explore the biological activity of this compound, focusing on its effects in various medical contexts, including cancer treatment and immune modulation.

Overview of this compound

This compound was developed in the 1960s as a topical antibiotic and has been utilized in treating various bacterial infections. Its mechanism of action involves inhibiting protein synthesis in bacteria by binding to the 30S ribosomal subunit. Although primarily used topically due to significant toxicity when administered systemically, this compound's derivatives, such as dethis compound, have been explored for broader therapeutic applications.

Anticancer Activity

Recent studies have highlighted the potential of this compound and its derivatives in oncology. Notably, dethis compound has shown promise in reducing the growth of brain tumor-initiating cells (BTICs). The following table summarizes key findings from a study examining the effects of dethis compound on BTICs:

Parameter Dethis compound Treatment Control
TNF-α Production (pg/mL)IncreasedBaseline
Chemotaxis of Monocytes (cells/μL)EnhancedBaseline
BTIC Growth Reduction (%)SignificantNone

In this study, dethis compound was found to activate monocytes and enhance their ability to produce tumor necrosis factor-alpha (TNF-α), which plays a critical role in anti-tumor immunity. The conditioned medium from treated monocytes demonstrated an ability to attenuate BTIC growth, indicating a dual mechanism of action: direct inhibition of tumor cell proliferation and indirect stimulation of immune cells .

Immune Modulation

This compound has also been investigated for its immunomodulatory effects. In a randomized clinical trial involving patients with mild-to-moderate COVID-19, dethis compound treatment led to an increase in CD4+ T cell counts and a reduction in IL-6 levels, suggesting enhanced immune response . The following table presents the trial outcomes:

Treatment Group CD4+ T Cell Change (cells/μL) IL-6 Correlation (R)
Dethis compound 150 mg95.0-0.807
Control47.8N/A

These findings indicate that this compound may play a role in modulating immune responses during viral infections, potentially aiding recovery processes.

Clinical Applications and Case Studies

This compound's clinical applications extend beyond its antimicrobial properties. A notable case involved patients with the syndrome of inappropriate secretion of antidiuretic hormone (SIADH), where dethis compound was effective in managing symptoms but raised concerns about nephrotoxicity . The following case summaries illustrate diverse outcomes:

Patient Condition Dethis compound Dosage Outcome
94-year-old maleSIADH300 mg TIDControlled symptoms but developed renal failure
76-year-old maleSIADHSingle doseSevere gastric intolerance; treatment stopped
64-year-old maleSIADH following injury600 mg QIDRapid correction of biochemical abnormalities

These cases highlight both the efficacy and potential risks associated with this compound treatment, emphasizing the need for careful monitoring during therapy.

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which Meclocycline inhibits bacterial protein synthesis, and how can this be experimentally validated?

this compound binds to the 30S ribosomal subunit, blocking aminoacyl-tRNA attachment and inhibiting peptide chain elongation. To validate this:

  • Perform ribosomal binding assays using purified bacterial 30S subunits and fluorescence-labeled this compound to quantify affinity .
  • Use cell-free translation systems to measure inhibition of protein synthesis via radiolabeled amino acid incorporation .
  • Conduct cryo-EM or X-ray crystallography to visualize this compound-ribosome interactions .

Q. What methodologies are recommended for assessing this compound’s pharmacokinetics in topical applications?

Key parameters include skin penetration, bioavailability, and retention. Methods include:

  • Franz diffusion cells to measure transdermal flux ex vivo .
  • LC-MS/MS to quantify this compound and metabolites in plasma/tissue .
  • Microdialysis for real-time monitoring of interstitial fluid concentrations in vivo .

Q. How can researchers standardize in vitro susceptibility testing for this compound against bacterial pathogens?

  • Follow CLSI guidelines (Clinical and Laboratory Standards Institute) for minimum inhibitory concentration (MIC) determination using broth microdilution .
  • Include control strains (e.g., Staphylococcus aureus ATCC 25923) to validate assay conditions .
  • Account for pH and cation concentration, as tetracyclines are sensitive to divalent ions like Mg²⁺ .

Advanced Research Questions

Q. What experimental approaches address discrepancies between this compound’s in vitro potency and in vivo efficacy?

Discrepancies may arise due to poor systemic absorption or tissue-specific metabolism. Strategies include:

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with bacterial kill curves .
  • Use 3D skin infection models (e.g., organoids) to mimic topical application and host-microbe interactions .
  • Evaluate biofilm penetration via confocal microscopy with fluorescent this compound derivatives .

Q. How can researchers investigate this compound’s potential role in modulating metalloprotease activity, as suggested in oncology studies?

this compound’s tetracycline class has known metalloprotease inhibitory effects. Methodologies:

  • Perform zymography or fluorogenic substrate assays to assess MMP-9/MMP-2 inhibition in cancer cell lines .
  • Use RNA-seq to identify downstream pathways (e.g., apoptosis, angiogenesis) in this compound-treated PC3 prostate cancer cells .
  • Validate selectivity via CRISPR knockout of MMP genes .

Q. What strategies mitigate bacterial resistance to this compound in experimental settings?

Tetracycline resistance often involves efflux pumps (tet genes) or ribosomal protection proteins. Approaches:

  • Screen clinical isolates for tet(A), tet(B), or tet(M) genes via PCR or whole-genome sequencing .
  • Test efflux pump inhibitors (e.g., PAβN) in combination with this compound to restore susceptibility .
  • Develop structure-activity relationship (SAR) models to design analogs evading resistance mechanisms .

Q. How can researchers optimize this compound’s formulation for enhanced stability and delivery?

  • Use nanocarriers (e.g., liposomes) to improve solubility and reduce photodegradation .
  • Conduct accelerated stability testing under varying pH, temperature, and light conditions .
  • Employ HPLC-UV to monitor degradation products and quantify active ingredient retention .

Q. Methodological Notes

  • Data Validation : Cross-reference findings with structural analogs (e.g., doxycycline) to confirm mechanistic specificity .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies, particularly for dermal toxicity assessments .
  • Reproducibility : Deposit raw data (e.g., MIC values, PK curves) in public repositories like Zenodo or Figshare .

Properties

IUPAC Name

(4S,4aR,5S,5aR,12aR)-7-chloro-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O8/c1-6-9-7(23)4-5-8(26)11(9)16(27)12-10(6)17(28)14-15(25(2)3)18(29)13(21(24)32)20(31)22(14,33)19(12)30/h4-5,10,14-15,17,26-28,31,33H,1H2,2-3H3,(H2,24,32)/t10-,14-,15+,17+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIADBXQDMCFEN-IWVLMIASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2C(C3C(=C)C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2[C@H]([C@@H]3C(=C)C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048567
Record name Meclocycline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Record name Meclocycline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13092
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Mechanism of Action

As a tetracycline, meclocycline likely works by reversably associating with the 30s subint of the bacterial ribosome. A likely binding site for tetracyclines has been identified on protein S7 of this subunit. This association blocks the association of aminoacyl-tRNA with the ribosome, inhibiting protein synthesis. Ultimately this inhibits bacterial growth due to a lack of proteins necessary for reproduction.
Record name Meclocycline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13092
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

2013-58-3
Record name Meclocycline [USAN:INN:BAN]
Source ChemIDplus
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Record name Meclocycline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13092
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Meclocycline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Meclocycline
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Record name MECLOCYCLINE
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